molecular formula C15H17N3O2 B2518891 6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde CAS No. 934699-95-3

6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde

Cat. No.: B2518891
CAS No.: 934699-95-3
M. Wt: 271.32
InChI Key: YQZJNCUNXRLYEN-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde is a complex organic compound characterized by the presence of an indole ring substituted with a carbaldehyde group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactionsThe piperazine moiety is then introduced through a coupling reaction with 4-methylpiperazine-1-carbonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of 6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carboxylic acid.

    Reduction: Formation of 6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde is unique due to its combination of an indole ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in drug design, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

6-(4-methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-17-4-6-18(7-5-17)15(20)11-2-3-13-12(10-19)9-16-14(13)8-11/h2-3,8-10,16H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZJNCUNXRLYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=CN3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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